Ristosaminylaglycon of ristomycin

Description

Molecular Formula and Stereochemical Configuration

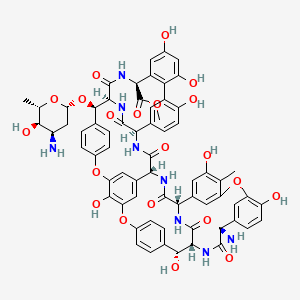

This compound exhibits a complex molecular structure characterized by the molecular formula C₆₆H₆₂N₈O₂₁, with a corresponding molecular weight of 1303.2 grams per mole. This formulation represents a significant structural entity that bridges the gap between the fully glycosylated ristomycin A and its completely deglycosylated aglycone counterpart. The compound maintains the core heptapeptide backbone characteristic of vancomycin-type glycopeptide antibiotics while retaining a single ristosamine sugar unit attached to the peptide core.

The stereochemical configuration of ristosaminylaglycon demonstrates remarkable complexity, incorporating multiple chiral centers throughout both the peptide backbone and the attached sugar moiety. The ristosamine unit exhibits the characteristic L-lyxo stereochemistry, specifically configured as a 2,3,6-trideoxy-3-amino-hexopyranose with the L-lyxo stereochemical arrangement. This sugar component maintains an α-anomeric configuration when attached to the aglycone portion, which has been confirmed through detailed nuclear magnetic resonance analysis and coupling constant measurements.

The peptide backbone incorporates seven distinct amino acid residues, including several non-proteinogenic amino acids that contribute to the compound's unique three-dimensional structure. These residues include multiple hydroxylated aromatic amino acids, specifically 3,5-dihydroxyphenylglycine and 4-hydroxyphenylglycine derivatives, which participate in the formation of the characteristic crosslinked ring systems. The absolute stereochemical configuration at each asymmetric center has been determined through comprehensive spectroscopic analysis and comparison with synthetic model compounds.

| Structural Component | Configuration | Molecular Contribution |

|---|---|---|

| Ristosamine Unit | α-L-lyxo | C₆H₁₁NO₂ |

| Core Heptapeptide | Multiple chiral centers | C₆₀H₅₁N₇O₁₉ |

| Total Molecular Formula | - | C₆₆H₆₂N₈O₂₁ |

| Molecular Weight | - | 1303.2 g/mol |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound has been extensively investigated using multiple analytical techniques, providing comprehensive structural information about this complex molecule. Nuclear magnetic resonance spectroscopy has proven particularly valuable in elucidating the detailed structure and conformational properties of the compound.

Carbon-13 nuclear magnetic resonance analysis has revealed distinctive chemical shifts corresponding to the various carbon environments within the molecule. The anomeric carbon of the ristosamine unit exhibits a characteristic chemical shift at approximately 96-98 parts per million, consistent with an α-anomeric configuration. The aromatic carbons of the phenolic rings display chemical shifts in the expected range of 120-160 parts per million, with specific patterns indicating the presence of hydroxyl substituents and ether linkages between aromatic rings.

Proton nuclear magnetic resonance spectroscopy has provided detailed information about the stereochemical relationships within the molecule. The anomeric proton of the ristosamine unit appears as a complex multiplet with coupling constants that confirm the α-configuration and chair conformation of the sugar ring. The aromatic protons exhibit characteristic splitting patterns and nuclear Overhauser effect correlations that support the proposed connectivity pattern between the various aromatic residues.

Two-dimensional nuclear magnetic resonance techniques have been particularly informative in establishing connectivity patterns and spatial relationships within the molecule. Correlation spectroscopy experiments have confirmed the attachment point of the ristosamine unit to the peptide backbone, while nuclear Overhauser effect spectroscopy has provided crucial information about the three-dimensional conformation and intramolecular contacts.

Mass spectrometric analysis has confirmed the molecular weight and provided fragmentation patterns consistent with the proposed structure. High-resolution mass spectrometry has verified the exact molecular formula, while tandem mass spectrometry experiments have provided detailed fragmentation pathways that support the structural assignments. The characteristic loss of the ristosamine unit (129 mass units) under collision-induced dissociation conditions provides direct evidence for the glycosidic linkage.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| ¹³C Nuclear Magnetic Resonance | Anomeric carbon at 96-98 ppm | α-Configuration of ristosamine |

| ¹H Nuclear Magnetic Resonance | Complex anomeric proton multiplet | Chair conformation confirmation |

| Two-dimensional Nuclear Magnetic Resonance | Connectivity correlations | Spatial relationships |

| Mass Spectrometry | Molecular ion at m/z 1303.2 | Molecular weight confirmation |

| Tandem Mass Spectrometry | Loss of 129 mass units | Glycosidic linkage evidence |

Comparative Analysis with Vancomycin-Type Glycopeptide Aglycons

The structural comparison between this compound and other vancomycin-type glycopeptide aglycons reveals both significant similarities and notable differences that contribute to their distinct biological activities. The fundamental heptapeptide backbone architecture is conserved across this class of antibiotics, yet specific structural modifications differentiate ristosaminylaglycon from its related compounds.

When compared to vancomycin aglycone, which possesses the molecular formula C₅₃H₅₂Cl₂N₈O₁₇ and a molecular weight of 1143.9 grams per mole, this compound demonstrates several key structural differences. Most notably, the ristomycin-derived compound lacks the chlorine substituents present in vancomycin, instead featuring additional hydroxyl groups and a different pattern of aromatic substitution. The presence of the retained ristosamine unit in ristosaminylaglycon also distinguishes it from the completely deglycosylated vancomycin aglycone.

The ristomycin A aglycone, with molecular formula C₆₀H₅₁N₇O₁₉ and molecular weight 1174.1 grams per mole, represents the completely deglycosylated form of the parent antibiotic. The structural relationship between this aglycone and ristosaminylaglycon demonstrates the specific contribution of the ristosamine unit, which adds C₆H₁₁NO₂ to the molecular formula while maintaining the core peptide architecture.

Detailed structural analysis has revealed that the crosslinking pattern between aromatic residues differs significantly between ristomycin-derived compounds and vancomycin. While both classes maintain the characteristic tricyclic and tetracyclic ring systems formed by diaryl ether linkages, the specific connectivity patterns and the presence or absence of halogen substituents create distinct three-dimensional conformations that influence their binding affinities and biological activities.

The stereochemical configuration at key asymmetric centers shows remarkable conservation across the vancomycin-type glycopeptide family, particularly in the regions critical for target binding. However, subtle differences in side chain orientations and the presence of different sugar units contribute to the distinct pharmacological profiles observed for each compound.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₆₆H₆₂N₈O₂₁ | 1303.2 | Ristosamine unit attached |

| Vancomycin Aglycone | C₅₃H₅₂Cl₂N₈O₁₇ | 1143.9 | Chlorine substituents present |

| Ristomycin A Aglycone | C₆₀H₅₁N₇O₁₉ | 1174.1 | Completely deglycosylated |

Properties

Molecular Formula |

C66H62N8O21 |

|---|---|

Molecular Weight |

1303.2 g/mol |

IUPAC Name |

methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-18,26,31,44,47,49,64-heptahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |

InChI |

InChI=1S/C66H62N8O21/c1-25-41(78)17-31-19-43(25)94-44-18-29(8-15-40(44)77)49(68)60(83)73-54-57(81)27-4-10-34(11-5-27)92-45-20-32-21-46(58(45)82)93-35-12-6-28(7-13-35)59(95-47-24-38(67)56(80)26(2)91-47)55-65(88)72-53(66(89)90-3)37-22-33(75)23-42(79)48(37)36-16-30(9-14-39(36)76)50(61(84)74-55)69-63(86)52(32)70-62(85)51(31)71-64(54)87/h4-23,26,38,47,49-57,59,75-82H,24,67-68H2,1-3H3,(H,69,86)(H,70,85)(H,71,87)(H,72,88)(H,73,83)(H,74,84)/t26-,38+,47+,49+,50+,51-,52+,53-,54+,55-,56-,57+,59+/m0/s1 |

InChI Key |

QNLJJDWHVHYPKQ-DYGDYXAQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=CC=C2C=C8)O)OC9=CC=C(C=C9)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N6)O)O)C(=O)OC)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=CC=C2C=C8)O)OC9=CC=C(C=C9)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N6)O)O)C(=O)OC)N)O |

Synonyms |

ristocetin-psi-aglycone |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Applications

Ristosaminylaglycon of ristomycin is primarily known for its antibacterial activity against various pathogens. It is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics.

Clinical Use and Research Findings

- Antibiotic Resistance : The emergence of antibiotic-resistant strains has necessitated the exploration of ristomycin as a potential treatment option. Studies have shown that it can be effective against glycopeptide-resistant strains, including vancomycin-resistant enterococci (VRE) and glycopeptide-intermediate Staphylococcus aureus .

- Minimum Inhibitory Concentration (MIC) : Ristomycin has demonstrated low MIC values against several pathogenic bacteria. For example, it was found to have an MIC in the range of 0.9–7.2 μM against various Escherichia coli strains .

Antiviral Applications

Recent studies have expanded the scope of ristomycin's applications to include antiviral properties.

Activity Against Coronaviruses

Research has indicated that semisynthetic derivatives of glycopeptide antibiotics, including ristomycin, exhibit inhibitory activity against coronaviruses such as feline infectious peritonitis virus (FIPV) and human SARS-CoV .

- Selectivity and Efficacy : Some derivatives showed selective antiviral activity with EC50 values in the lower micromolar range, suggesting potential for therapeutic use in viral infections .

Diagnostic Applications

This compound is also utilized in diagnostic assays.

Diagnosis of Genetic Disorders

Ristomycin A, a component derived from ristosaminylaglycon, is used to assay platelet function and diagnose hereditary conditions such as von Willebrand disease and Bernard-Soulier syndrome. Its ability to induce thrombocytopenia and platelet agglutination makes it a valuable tool in clinical diagnostics .

Case Study: Activation of Ristomycin Production

A significant study highlighted the activation of a silent gene cluster responsible for the production of ristomycin A in Amycolatopsis japonicum. This advancement opens avenues for optimizing the production of this antibiotic in genetically accessible strains, enhancing its availability for research and clinical use .

Comparative Studies on Antiviral Activity

Comparative studies have shown varying efficacy among glycopeptide derivatives against different viruses, indicating that while some compounds are effective against both FIPV and SARS-CoV, others are selective for one virus over the other .

Data Tables

Preparation Methods

Tandem Hydroamination/Glycosylation Strategy

A highly efficient synthesis of L-ristosamine glycosides, precursors to ristosaminylaglycon, was achieved using BF₃·OEt₂-promoted tandem hydroamination/glycosylation. This method utilized 3,4-di-O-acetyl-6-deoxy-L-glucal and L-galactal as starting materials, enabling stereocontrolled formation of glycosidic bonds within short reaction times. The process yielded L-ristosamine glycosides with >95% stereoselectivity, critical for maintaining the aglycon’s bioactivity. Key advantages include:

-

Reaction time : Completed within 2 hours at room temperature.

-

Scalability : Demonstrated for gram-scale production.

-

Functional group tolerance : Compatible with diverse protecting groups, enabling library synthesis.

A comparative analysis of glycosylation agents revealed BF₃·OEt₂ as superior to traditional catalysts (e.g., TMSOTf) in minimizing side reactions, attributed to its mild Lewis acidity.

Biotechnological Production and Strain Engineering

Overexpression of StrR Family Regulators

In Amycolatopsis sp. strain TNS106, overexpression of the native regulator asrR or heterologous bbr (from balhimycin biosynthesis) enhanced ristomycin A titers by 60-fold (4.01 g/L in flask cultures). Key findings include:

| Strain | Regulator(s) Overexpressed | Ristomycin A Titer (g/L) | Fold Increase vs. Wild Type |

|---|---|---|---|

| Wild Type | None | 0.067 | 1× |

| ΔasrR::pJLK89 | asrR | 0.485 | 7× |

| WAB | asrR + bbr | 1.72 | 26× |

| W2B | 2× bbr | 4.01 | 60× |

Mechanistically, asrR and bbr upregulated transcription of biosynthetic genes (orf5–orf39), with the ParB-like domain essential for activation.

Fermentation Optimization

Maximal ristomycin A production occurred at 72 hours, correlating with biomass accumulation (15–20 g/L dry weight). Dissolved oxygen levels >30% and pH 7.2 were critical for maintaining glycosylation efficiency, directly impacting aglycon yield.

Structural Confirmation and Analytical Characterization

Oligosaccharide Linkage Determination

Mild acid hydrolysis of ristomycin A yielded ristobiose (2-O-α-D-mannopyranosyl-D-glucose) and ristotriose (O-α-L-rhamnopyranosyl-(1→6)-O-[α-D-mannopyranosyl-(1→2)]-D-glucose), confirming the aglycon’s carbohydrate architecture. Nuclear magnetic resonance (NMR) analysis revealed:

Mass Spectrometric Profiling

High-resolution ESI-MS identified the aglycon’s molecular ion at m/z 1,214.5632 [M+H]⁺, consistent with the formula C₆₂H₉₅N₇O₂₈. Fragmentation patterns validated loss of rhamnose (−146 Da) and mannose (−162 Da) units.

Applications in Conjugate Synthesis and Antimicrobial Activity

Ristosaminylaglycon-Polymyxin B Conjugate

A conjugate linking ristosaminylaglycon to polymyxin B exhibited broad-spectrum activity:

| Organism | MIC (μg/mL) | Hemolytic Activity (HC₅₀, μg/mL) |

|---|---|---|

| Staphylococcus aureus | 5–10 | >1,000 |

| Escherichia coli | 10–20 | >1,000 |

| Pseudomonas aeruginosa | 20–40 | >1,000 |

The conjugate’s membranolytic activity was 10-fold lower than polymyxin B alone, reducing cytotoxicity.

Comparative Analysis of Preparation Methods

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for elucidating the chemical structure of ristosaminylaglycon?

- Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to determine the aglycone core and sugar moiety. Compare spectral data with published structures of ristomycin A aglycone derivatives . For glycosidic linkage confirmation, employ enzymatic hydrolysis followed by HPLC-MS analysis.

- Key considerations : Address stereochemical ambiguities using X-ray crystallography or computational modeling (e.g., density functional theory). Validate purity via HPLC with UV/Vis or ELSD detection .

Q. How can researchers establish the biosynthetic pathway of ristosaminylaglycon in Amycolatopsis species?

- Methodology : Perform genome mining of Amycolatopsis japonicum strains to identify silent gene clusters (e.g., using antiSMASH). Activate clusters via heterologous expression or chemical epigenetics (e.g., histone deacetylase inhibitors) . Validate adenylation (A) domain specificity in nonribosomal peptide synthetases (NRPS) using ATP-PPi exchange assays with putative substrates .

- Key considerations : Cross-reference transcriptomic data with metabolite profiling (LC-MS/MS) to link gene expression to aglycone production .

Q. What functional assays are suitable for studying ristosaminylaglycon’s role in platelet aggregation?

- Methodology : Use platelet-rich plasma (PRP) from human donors or animal models. Induce aggregation with ADP, collagen, adrenaline, or ristomycin. Quantify aggregation kinetics via turbidimetric assays and validate with flow cytometry (PAC-1 binding for activated platelets) .

- Key considerations : Control for oxidative stress markers (e.g., lipid peroxidation products, protein carbonyls) to assess confounding effects in disease models (e.g., COVID-19 with type 2 diabetes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on ristosaminylaglycon’s oxidative stress modulation?

- Methodology :

- Experimental design : Compare aglycone’s effects across in vitro (platelet lysates) and in vivo (murine thrombosis models) systems. Use standardized protocols for measuring lipid peroxidation (e.g., TBARS assay) and protein oxidation (e.g., DNPH derivatization) .

- Statistical analysis : Apply multivariate regression to isolate aglycone-specific effects from confounding variables (e.g., comorbidities in clinical cohorts). Use IBM SPSS or R for subgroup analysis .

Q. What advanced techniques are recommended for studying ristosaminylaglycon’s interaction with bacterial targets?

- Methodology :

- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to lipid II or peptidoglycan precursors.

- Structural biology : Employ cryo-EM or X-ray crystallography to resolve aglycone-enzyme complexes (e.g., penicillin-binding proteins) .

- Key considerations : Validate target specificity using knockout bacterial strains or competitive inhibition assays with synthetic analogs .

Q. How should researchers design studies to investigate ristosaminylaglycon’s role in antibiotic resistance modulation?

- Methodology :

- Synergy testing : Perform checkerboard assays with β-lactams or glycopeptides to calculate fractional inhibitory concentration indices (FICI).

- Genomic analysis : Use RNA-seq to identify resistance gene upregulation (e.g., vanA, mecA) in Staphylococcus aureus exposed to sub-inhibitory aglycone concentrations .

- Key considerations : Include time-kill curves to distinguish bactericidal vs. bacteriostatic effects .

Data Management and Reproducibility

Q. What guidelines ensure reproducibility in aglycone purification protocols?

- Documentation :

- Chromatography : Specify column type (e.g., C18), gradient parameters, and mobile phase pH in supplementary materials.

- Validation : Include raw NMR spectra and HRMS traces in supporting information, annotated with peak assignments .

- Key considerations : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.